(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone
Description
(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of a pyridine moiety further enhances the compound’s potential for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17-12-8-3-2-6-10(12)16-14(17)13(18)11-7-4-5-9-15-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLESJZXZYZLPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone typically involves the condensation of 2-aminobenzimidazole with pyridine-2-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid or p-toluenesulfonic acid to facilitate the condensation process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced alcohols, and substituted pyridine derivatives with various functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology
The compound exhibits significant biological activities, including antimicrobial and antiviral effects. It has been studied for its potential to inhibit the growth of various bacterial and viral pathogens .
Medicine
In medicinal research, the compound is explored for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The pyridine ring enhances the compound’s ability to interact with nucleic acids, potentially disrupting DNA and RNA synthesis . These interactions lead to the inhibition of cellular processes essential for the survival and proliferation of pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives with significant biological activities.
Uniqueness
(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone is unique due to its combined structural features of benzimidazole and pyridine, which confer enhanced biological and chemical properties. This dual functionality allows for a broader range of applications in medicinal chemistry and material science compared to its individual components .
Biological Activity
Overview
(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone, also known as C14H11N3O, is a compound characterized by the fusion of a benzimidazole ring with a pyridine moiety linked through a methanone functional group. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O |
| CAS Number | 1263378-75-1 |
| IUPAC Name | (1-methyl-1H-benzimidazol-2-yl)(2-pyridinyl)methanone |
| Physical Form | White solid |
| Purity | 96% |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, certain related compounds have demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound's anticancer activity has been explored through various mechanisms. Research has shown that benzimidazole derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest. For example, studies on similar compounds have reported IC50 values indicating potent anticancer effects against various cell lines, including melanoma and esophageal cancer .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Signal Pathway Modulation : It may modulate signaling pathways related to cell survival and apoptosis.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria, showcasing their potential as new antimicrobial agents .
Study 2: Anticancer Efficacy
In vitro assays demonstrated that related benzimidazole compounds exhibited significant cytotoxicity against human cancer cell lines. One study reported an IC50 value of 26.09 μM for a complex derived from benzimidazole in inhibiting human esophageal cancer cells, highlighting the potential of this class of compounds in cancer therapy .
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a therapeutic agent. Preliminary analyses suggest favorable ADME characteristics, indicating good bioavailability and metabolic stability, which are essential for effective drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
